

In Vivo Application Notes for Adr 851: Preclinical Analgesic Evaluation

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Compound of Interest

Compound Name: Adr 851

Cat. No.: B049553

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Disclaimer: Initial literature searches did not yield any studies or protocols related to the use of **Adr 851** for in vivo imaging purposes. The following application notes and protocols are based on a preclinical study investigating the analgesic properties of **Adr 851** isomers.

Introduction

Adr 851 is a novel 5-HT₃ receptor antagonist. This document outlines the in vivo application of its S and R isomers for assessing analgesic effects in a rat model of inflammatory pain. The protocols described are based on a study that evaluated the efficacy of Adr-851R and Adr-851S against formalin-induced inflammatory pain.^[1]

Data Summary

The analgesic effects of the S and R isomers of **Adr 851** were evaluated in a formalin-induced inflammatory pain model in rats. The quantitative data from this study are summarized below.

^[1]

Compound	Dose (mg/kg, s.c.)	Analgesic Effect (formalin test)
Adr-851R	3	Significant
Adr-851R	10	Significant
Adr-851S	1	Significant

Experimental Protocols

Animals

- Species: Rat (specific strain as per availability, e.g., Sprague-Dawley)
- Sex: Male
- Weight: 200-250 g
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimation: Animals should be acclimated to the housing facilities for at least one week prior to the experiment.

Formalin-Induced Inflammatory Pain Model

This protocol is designed to assess the analgesic properties of **Adr 851** isomers in a model of persistent pain.

Materials:

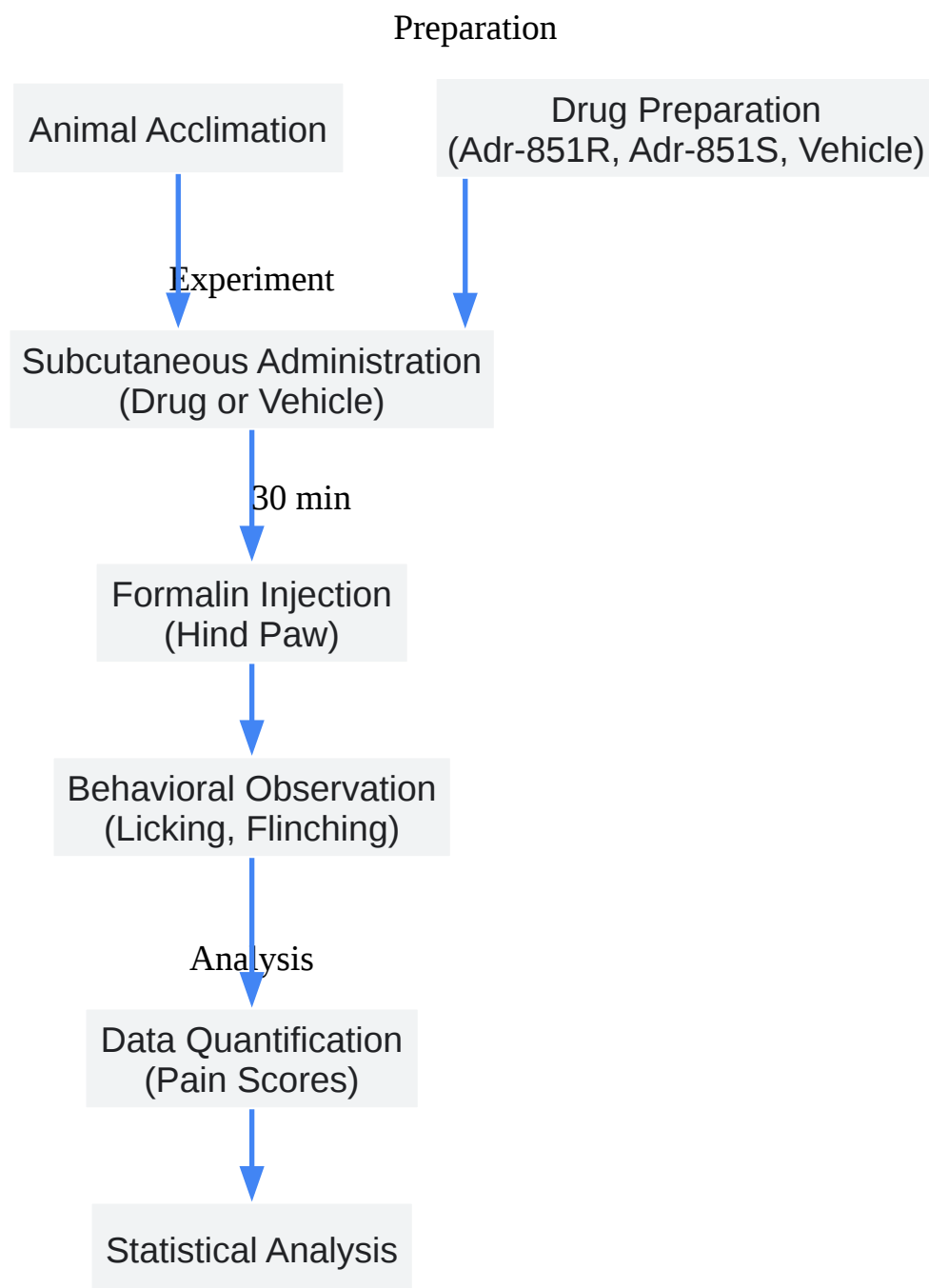
- Adr-851R and Adr-851S isomers
- Vehicle (e.g., sterile saline)
- 5% formalin solution
- Subcutaneous injection needles and syringes
- Observation chambers with transparent walls

Procedure:

- Drug Administration:
 - Dissolve Adr-851R and Adr-851S in the vehicle to the desired concentrations (e.g., 1 mg/ml, 3 mg/ml, 10 mg/ml).

- Administer the assigned dose of Adr-851R, Adr-851S, or vehicle subcutaneously (s.c.) to the rats. A control group receiving only the vehicle is essential.
- Induction of Pain:
 - Thirty minutes after drug administration, inject 50 μ l of 5% formalin solution into the plantar surface of the rat's hind paw.
- Observation and Scoring:
 - Immediately after formalin injection, place the rat in the observation chamber.
 - Observe the animal's behavior for a set period (e.g., 60 minutes).
 - Pain-related behaviors to be quantified include:
 - Licking/Biting: Time spent licking or biting the injected paw.
 - Flinching: Number of times the animal flinches or shakes the injected paw.
 - The observation period is typically divided into two phases:
 - Early Phase (0-5 minutes): Represents acute nociceptive pain.
 - Late Phase (15-60 minutes): Represents inflammatory pain.
- Data Analysis:
 - Compare the scores of the drug-treated groups to the vehicle-treated control group.
 - Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed analgesic effects.

Experimental Workflow Diagram



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References

- 1. Analgesic effects of S and R isomers of the novel 5-HT₃ receptor antagonists ADR-851 and ADR-882 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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